molecular formula C22H14ClF3N2 B10919956 1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10919956
M. Wt: 398.8 g/mol
InChI Key: PVELLWCGKGDOHY-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chlorofluorobenzyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H14ClF3N2

Molecular Weight

398.8 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C22H14ClF3N2/c23-20-11-19(26)10-5-16(20)13-28-22(15-3-8-18(25)9-4-15)12-21(27-28)14-1-6-17(24)7-2-14/h1-12H,13H2

InChI Key

PVELLWCGKGDOHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F)F

Origin of Product

United States

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